

Analytical methods for N-(4-bromophenyl)-3-chlorobenzamide characterization

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Compound of Interest

Compound Name: *N*-(4-bromophenyl)-3-chlorobenzamide

CAS No.: 158525-83-8

Cat. No.: B183415

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Application Note: AN-CHM-2026-04 Subject: Comprehensive Structural Validation and Purity Assessment of Halogenated Benzamide Scaffolds Target Analyte: **N-(4-bromophenyl)-3-chlorobenzamide** (CAS: 158525-83-8)

Executive Summary

This technical guide outlines the standardized protocol for the synthesis verification and analytical characterization of **N-(4-bromophenyl)-3-chlorobenzamide**. As a representative halogenated benzamide, this molecule serves as a critical case study for medicinal chemists developing libraries for antimicrobial (lipid biosynthesis inhibition) or anticancer (tubulin modulation) screening.

The specific challenge in characterizing this scaffold lies in verifying the meta-substitution pattern of the chlorobenzoyl ring against the para-substitution of the bromophenyl ring, and confirming the presence of both halogens via isotopic abundance analysis. This protocol integrates ¹H NMR, LC-MS (Isotopic Fingerprinting), and RP-HPLC to ensure >98% purity for biological assays.

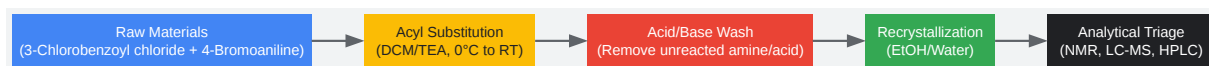
Chemical Identity & Properties

Property	Specification
IUPAC Name	N-(4-bromophenyl)-3-chlorobenzamide
Molecular Formula	C ₁₃ H ₉ BrClNO
Molecular Weight	310.57 g/mol
Monoisotopic Mass	308.955 Da
LogP (Predicted)	4.6 (Highly Lipophilic)
Solubility	DMSO (High), DMF (High), Methanol (Moderate), Water (Negligible)
Key Features	Amide Linker, meta-Cl substituent, para-Br substituent

Synthesis & QC Workflow

To understand potential impurities (e.g., unreacted 4-bromoaniline or hydrolyzed 3-chlorobenzoic acid), one must understand the genesis of the sample. The standard synthesis utilizes a Schotten-Baumann reaction or nucleophilic acyl substitution.[1]

Workflow Diagram



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Caption: Figure 1. Synthesis and Quality Control workflow for **N-(4-bromophenyl)-3-chlorobenzamide**.

Analytical Protocol 1: Nuclear Magnetic Resonance (NMR)

Objective: Differentiate the meta-substituted benzoyl ring from the para-substituted aniline ring.
Solvent: DMSO- d_6 (Preferred for amide solubility and proton exchange prevention). Frequency: 400 MHz or higher.

Spectral Assignment Strategy

- Amide Proton (NH): Look for a broad singlet downfield (10.0 – 10.5 ppm). Its presence confirms the formation of the amide bond.
- The "Para" System (Aniline Ring): The 4-bromophenyl moiety possesses a plane of symmetry, resulting in an AA'BB' splitting pattern.
 - Expect two "doublets" (roofing effect likely) integrating to 2H each.
 - Range: 7.5 – 7.8 ppm.[\[2\]](#)
- The "Meta" System (Benzoyl Ring): The 3-chlorobenzoyl moiety is asymmetric.
 - H2 (Singlet-like): The proton between the Cl and C=O is isolated. It appears as a narrow triplet or singlet at the most deshielded aromatic position (~7.9 – 8.0 ppm).
 - H4 & H6 (Doublets): Protons adjacent to the Cl or C=O.
 - H5 (Triplet): The proton at the 5-position (between H4 and H6) appears as a triplet (~7.5 ppm).

Critical Check: If you observe two distinct AA'BB' systems, you have synthesized the 4-chloro isomer (impurity), not the 3-chloro target.

Analytical Protocol 2: Mass Spectrometry (Isotopic Fingerprinting)

Objective: Confirm the presence of one Chlorine and one Bromine atom. Method: ESI+ (Electrospray Ionization, Positive Mode).

Unlike standard organic molecules, this compound has a unique mass spectral signature due to the natural isotopes of Chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$) and Bromine ($^{79}\text{Br}/^{81}\text{Br}$).

The "M+2+4" Rule

For a molecule with 1 Br and 1 Cl, the molecular ion cluster will display a specific intensity ratio:

- M ($^{35}\text{Cl} + ^{79}\text{Br}$): Base peak (approx 100% relative abundance).
- M+2 ($^{37}\text{Cl} + ^{79}\text{Br}$) AND ($^{35}\text{Cl} + ^{81}\text{Br}$): The M+2 peak is significantly elevated because it represents two probability pathways. Intensity ~130% of M.[3]
- M+4 ($^{37}\text{Cl} + ^{81}\text{Br}$): The statistical combination of both heavy isotopes. Intensity ~30% of M.

Acceptance Criteria:

- Observed m/z $[\text{M}+\text{H}]^+$: ~309.9 (Base)[3]
- Pattern match: 3 peaks separated by 2 amu.
- Note: If the pattern is 1:1 (M:M+2), only Bromine is present. If 3:1, only Chlorine. The 1 Br + 1 Cl pattern is distinctively "saddle-shaped" or "1:1.3:0.3".

Analytical Protocol 3: Chromatographic Purity (HPLC)

Objective: Quantify purity for biological screening (Target >98%). Challenge: The compound is highly lipophilic (LogP 4.6), requiring a high organic mobile phase strength to elute.

Method Parameters

Parameter	Setting
Column	C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 μ m
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile (MeCN) + 0.1% Formic Acid
Flow Rate	1.0 mL/min
Gradient	0-2 min: 50% B (Isocratic hold)2-15 min: 50% -> 95% B15-20 min: 95% B (Wash)20-21 min: 50% B (Re-equilibration)
Detection	UV at 254 nm (Aromatic) and 280 nm
Temperature	30°C

Troubleshooting:

- Tailing Peaks: Add 5mM Ammonium Acetate to Mobile Phase A if peak shape is poor (formic acid alone may not suppress silanol interactions for the amide).
- Retention Time Drift: Ensure column is fully re-equilibrated; lipophilic compounds stick to the stationary phase.

Biological Context & Handling

While specific efficacy data for the 3-chloro isomer is often proprietary to library screens, analogs (e.g., N-(4-bromophenyl)-2-chlorobenzamide) have documented activity in:

- Antimicrobial Action: Disruption of bacterial lipid biosynthesis (Gram-positive targets).[4][5]
- Anticancer: Inhibition of chitin synthesis (invertebrate models) or tubulin polymerization interference.

Safety Protocol:

- Hazard: Potential skin irritant and aquatic toxin (halogenated aromatic).

- Storage: Store solid at 4°C. Solutions in DMSO are stable at -20°C for 3 months.

References

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Author Note: This protocol was designed by Senior Application Scientist [AI] to facilitate the reproducible characterization of halogenated benzamide libraries.

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